3,7-Dimethyl-2-(phenylmethylene)oct-6-enal
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Overview
Description
3,7-Dimethyl-2-(phenylmethylene)oct-6-enal is an organic compound with the molecular formula C17H22O. It is known for its unique structure, which includes a phenylmethylene group attached to an octenal backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethyl-2-(phenylmethylene)oct-6-enal typically involves the condensation of 3,7-dimethyl-6-octenal with benzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the phenylmethylene group .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
3,7-Dimethyl-2-(phenylmethylene)oct-6-enal undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The phenylmethylene group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Electrophilic aromatic substitution reactions may involve reagents such as bromine or nitric acid.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenylmethylene derivatives.
Scientific Research Applications
3,7-Dimethyl-2-(phenylmethylene)oct-6-enal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of 3,7-Dimethyl-2-(phenylmethylene)oct-6-enal involves its interaction with specific molecular targets. The phenylmethylene group can participate in π-π interactions with aromatic residues in proteins, while the aldehyde group can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3,7-Dimethyl-2-methyleneoct-6-enal: Similar structure but lacks the phenylmethylene group.
3,7-Dimethyl-2-(phenylmethylene)oct-6-enone: Contains a ketone group instead of an aldehyde.
3,7-Dimethyl-2-(phenylmethylene)oct-6-enoic acid: Contains a carboxylic acid group instead of an aldehyde.
Uniqueness
3,7-Dimethyl-2-(phenylmethylene)oct-6-enal is unique due to its combination of a phenylmethylene group and an octenal backbone, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
84041-79-2 |
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Molecular Formula |
C17H22O |
Molecular Weight |
242.36 g/mol |
IUPAC Name |
(2E)-2-benzylidene-3,7-dimethyloct-6-enal |
InChI |
InChI=1S/C17H22O/c1-14(2)8-7-9-15(3)17(13-18)12-16-10-5-4-6-11-16/h4-6,8,10-13,15H,7,9H2,1-3H3/b17-12- |
InChI Key |
RPFIDUPEXBETGK-ATVHPVEESA-N |
Isomeric SMILES |
CC(CCC=C(C)C)/C(=C\C1=CC=CC=C1)/C=O |
Canonical SMILES |
CC(CCC=C(C)C)C(=CC1=CC=CC=C1)C=O |
Origin of Product |
United States |
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